molecular formula C21H38N2O3 B14315577 N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide CAS No. 111635-29-1

N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide

Cat. No.: B14315577
CAS No.: 111635-29-1
M. Wt: 366.5 g/mol
InChI Key: CFHQGZGFELQJMD-UHFFFAOYSA-N
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Description

N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of cyclohexyl and isopropyl groups attached to a central hydroxypropanediamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide typically involves the reaction of cyclohexylamine with isopropylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product formation. The process may also involve purification steps such as recrystallization to obtain the compound in its pure form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N1,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dicyclohexylcarbodiimide
  • N,N’-Dicyclohexylurea
  • N,N’-Dicyclohexyl-2-hydroxy-1,3-propanediaminium

Uniqueness

N~1~,N~3~-Dicyclohexyl-2-hydroxy-N~1~,N~3~-di(propan-2-yl)propanediamide is unique due to its specific combination of cyclohexyl and isopropyl groups attached to a hydroxypropanediamide core. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill.

Properties

CAS No.

111635-29-1

Molecular Formula

C21H38N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

N,N'-dicyclohexyl-2-hydroxy-N,N'-di(propan-2-yl)propanediamide

InChI

InChI=1S/C21H38N2O3/c1-15(2)22(17-11-7-5-8-12-17)20(25)19(24)21(26)23(16(3)4)18-13-9-6-10-14-18/h15-19,24H,5-14H2,1-4H3

InChI Key

CFHQGZGFELQJMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CCCCC1)C(=O)C(C(=O)N(C2CCCCC2)C(C)C)O

Origin of Product

United States

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